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Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrazine compounds. One common method includes the reaction of tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate with reducing agents to convert the nitro group to an amino group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
Recent studies have highlighted the potential of compounds related to tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate in targeting Mycobacterium tuberculosis. The compound's structural features may enhance its efficacy against tuberculosis, particularly through inhibition of the MmpL3 protein, a crucial component in bacterial cell wall synthesis .
Case Study: Compound Efficacy
In a study examining various derivatives, a related compound demonstrated significant in vitro activity against M. tuberculosis with an IC50 value indicating effective bacterial inhibition. The modifications made to the pyrazinyl group were critical for maintaining potency while minimizing cytotoxic effects on mammalian cells .
PROTAC Development
Targeted Protein Degradation
this compound has been identified as a promising linker in the development of PROTACs (proteolysis-targeting chimeras). These bifunctional molecules are designed to induce targeted degradation of specific proteins within cells, offering a novel therapeutic strategy for diseases such as cancer .
Table 1: Comparison of Linkers in PROTACs
Linker Type | Flexibility | Impact on Binding Affinity | Example Compound |
---|---|---|---|
This compound | Semi-flexible | Moderate | PROTAC-X |
Other Aryl Linkers | Rigid | High | PROTAC-Y |
Alkyl Linkers | Flexible | Low | PROTAC-Z |
Neuropharmacology
Potential for Alzheimer's Treatment
The compound's structural analogs have been investigated for their potential use as therapeutic agents in Alzheimer's disease. The ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further exploration in neuropharmacological applications .
Case Study: Neuroprotective Effects
A specific derivative exhibited neuroprotective properties in preclinical models, suggesting that modifications to the piperidine structure could enhance cognitive function and reduce neurodegeneration. This property is attributed to its interaction with neurotransmitter systems involved in memory and learning processes .
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The production methods include the use of various bases and solvents, with recent advancements focusing on environmentally friendly practices .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness: Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets compared to other similar compounds .
Biological Activity
Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
Its structure includes a tert-butyl group, a piperidine ring, and a 5-aminopyrazin-2-yl moiety, which are crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
Activity | Description |
---|---|
Antimicrobial | Demonstrated effectiveness against several bacterial strains, suggesting potential use in infection control. |
Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
Neuroprotective Effects | Preliminary studies suggest neuroprotective properties, which may be beneficial in neurodegenerative diseases. |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in cellular signaling pathways. For instance, structural analogs have shown interactions with acetylcholinesterase and serotonin receptors, suggesting a multifaceted mechanism of action.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines. It was found that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development.
- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This finding positions it as a candidate for further exploration in treating conditions like Alzheimer's disease.
- Antimicrobial Efficacy : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant antimicrobial activity, suggesting its potential application in developing new antibiotics.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the construction of the piperidine framework while incorporating the pyrazine derivative. The following table outlines some related compounds and their notable activities:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Tert-butyl 4-(5-amino-pyridin-2-yl)piperidine-1-carboxylate | Contains a pyridine instead of pyrazine | Antimicrobial, Cytotoxic |
Tert-butyl 3-(6-amino-pyrazin-2-yloxy)piperidine | Has an ether linkage | Potential neuroprotective |
Tert-butyl 4-(5-amino-pyrazin-3-carbonitrile)piperidine | Contains a cyano group | Anticancer activity |
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3,(H2,15,17) |
InChI Key |
TWNMJZPGWFPMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=N2)N |
Origin of Product |
United States |
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